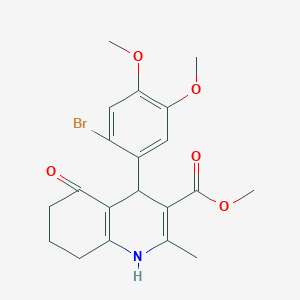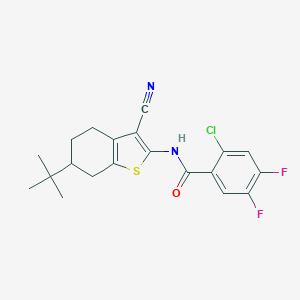![molecular formula C16H17ClN4O5S B333807 ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B333807.png)
ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole, thiophene, and ester groups within its structure contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the chloro and nitro groups. The cyclopenta[b]thiophene moiety is then constructed, and the final esterification step yields the target compound. Industrial production methods would likely involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique structure can be utilized in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrazole and thiophene rings may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other compounds that contain similar functional groups, such as:
Pyrazole derivatives: Known for their anti-inflammatory and anticancer properties.
Thiophene derivatives: Used in organic electronics and as pharmaceuticals.
Ester-containing compounds: Commonly found in various drugs and materials. The uniqueness of this compound lies in its combination of these functional groups, which may result in novel properties and applications.
Propiedades
Fórmula molecular |
C16H17ClN4O5S |
|---|---|
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
ethyl 2-[[2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5S/c1-3-26-16(23)12-9-5-4-6-10(9)27-15(12)18-11(22)7-20-8(2)13(17)14(19-20)21(24)25/h3-7H2,1-2H3,(H,18,22) |
Clave InChI |
AYJHKKWVYOSEBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333728.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B333731.png)
![2-[1-(3-hydroxypropylamino)propylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B333735.png)


![2-[(4-ethoxyanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B333739.png)
![2-(4-bromophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B333740.png)
![3,3-dimethyl-11-(3-nitrophenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B333741.png)



![METHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333748.png)
